2-Hexyl-4-pentynoic Acid

HDAC inhibition Epigenetics Valproic acid analog

2-Hexyl-4-pentynoic acid (HPTA), also known as (±)-2-hexyl-4-pentynoic acid, is a branched-chain fatty acid derivative and a valproic acid (VPA) analogue. With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, it functions primarily as a histone deacetylase (HDAC) inhibitor.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 96017-59-3
Cat. No. B159140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-4-pentynoic Acid
CAS96017-59-3
Synonyms2-(2-propyn-1-yl)-octanoic acid
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCCCC(CC#C)C(=O)O
InChIInChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
InChIKeyDUQSBRQHALCSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-4-pentynoic Acid (CAS 96017-59-3): Core Identity, Chemical Class, and Procurement Essentials


2-Hexyl-4-pentynoic acid (HPTA), also known as (±)-2-hexyl-4-pentynoic acid, is a branched-chain fatty acid derivative and a valproic acid (VPA) analogue . With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, it functions primarily as a histone deacetylase (HDAC) inhibitor . It is supplied as a colorless to light yellow liquid with a purity typically ≥95% and is soluble in DMSO and ethanol [1]. This compound is exclusively intended for research use and not for human therapeutic applications.

2-Hexyl-4-pentynoic Acid (CAS 96017-59-3): Why Generic HDAC Inhibitor Substitution is Scientifically Unjustified


Treating 2-hexyl-4-pentynoic acid as a simple interchangeable HDAC inhibitor is scientifically invalid. While it shares a structural lineage with valproic acid, it demonstrates a 30-fold greater HDAC inhibitory potency (IC50 13 μM vs. 398 μM) [1]. Furthermore, HPTA possesses a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a functional attribute entirely absent in VPA [2]. It also induces 600% histone hyperacetylation at 50 μM and exhibits unique radiosensitization and chemosensitization activities in breast cancer models, which are not reported for VPA [1][3]. Therefore, substituting HPTA with VPA or other weak, alkyne-lacking HDAC inhibitors will compromise experimental specificity, potency, and the feasibility of bioconjugation workflows.

2-Hexyl-4-pentynoic Acid (CAS 96017-59-3): Quantitative Evidence of Differential Performance Against Valproic Acid and Key Comparators


30-Fold Enhancement in HDAC Inhibitory Potency Compared to Valproic Acid

2-Hexyl-4-pentynoic acid (HPTA) inhibits HDAC activity with an IC50 of 13 μM, representing a 30-fold improvement in potency over its parent compound, valproic acid (VPA), which has an IC50 of 398 μM [1].

HDAC inhibition Epigenetics Valproic acid analog

600% Induction of Histone Hyperacetylation at 50 μM, Far Exceeding Valproic Acid

At a concentration of 50 μM, 2-hexyl-4-pentynoic acid induced a 600% increase in histone hyperacetylation, demonstrating a more potent and robust effect than valproic acid [1]. In cerebellar granule cells, histone hyperacetylation was observed at concentrations as low as 5 μM .

Histone acetylation Epigenetic modulation Neuroprotection

Enhanced Radiosensitization in Breast Cancer Models via Rad51 Downregulation

In MCF7 breast cancer cells, the combination of 15 μmol/L HPTA with 8 Gy X-ray irradiation significantly reduced cell proliferation compared to the irradiation-only group (t=2.16, P<0.05) [1]. In vivo, 20 mg/kg HPTA enhanced the radiosensitivity of breast tumors in rats [1]. This effect is mechanistically linked to the downregulation of Rad51 protein expression, which was reduced compared to the irradiation group (t=2.70, P<0.05) [1].

Radiosensitizer Breast cancer DNA damage repair

Sensitization of Triple-Negative Breast Cancer Cells to Hydroxyurea Chemotherapy

A low dose of 2-hexyl-4-pentynoic acid (HPTA) sensitized triple-negative breast cancer (TNBC) cells to hydroxyurea (HU) treatment, leading to enhanced HU-induced DNA double-strand breaks [1]. This combination effect is not observed with hydroxyurea alone or with valproic acid in this specific context.

Chemosensitization Triple-negative breast cancer Hydroxyurea

Terminal Alkyne Functionality Enables Copper-Catalyzed Click Chemistry Bioconjugation

Unlike valproic acid, 2-hexyl-4-pentynoic acid possesses a terminal alkyne group, which makes it a functional reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1][2]. This enables the covalent attachment of the compound to azide-modified biomolecules, surfaces, or probes.

Click chemistry CuAAC Bioconjugation

2-Hexyl-4-pentynoic Acid (CAS 96017-59-3): Best-Fit Research Application Scenarios Based on Quantitative Evidence


Epigenetic Research Requiring Potent HDAC Inhibition with Lower Compound Consumption

For laboratories studying histone acetylation and chromatin remodeling, HPTA offers a 30-fold higher potency (IC50 13 μM) than valproic acid, enabling robust HDAC inhibition at lower concentrations [1]. This reduces the risk of off-target effects and saves valuable compound stocks, as 600% histone hyperacetylation is achievable at 50 μM [1].

Preclinical Radiotherapy Combination Studies in Breast Cancer

HPTA is uniquely suited for investigating radiosensitization mechanisms. Quantitative data show that 15 μmol/L HPTA enhances the DNA-damaging effects of 8 Gy X-ray irradiation in breast cancer cells, and 20 mg/kg HPTA improves radiotherapeutic efficacy in vivo [2]. This makes it a valuable tool for developing novel radiation-based combination regimens.

Chemical Biology Workflows Requiring Click Chemistry Functionalization

The terminal alkyne group of HPTA enables CuAAC click chemistry conjugation to azide-modified biomolecules, a feature absent in valproic acid [3]. This allows researchers to create fluorescent probes, affinity matrices, or biotinylated derivatives for target identification and mechanism-of-action studies.

Investigation of Chemoresistance Mechanisms in Triple-Negative Breast Cancer

HPTA sensitizes triple-negative breast cancer cells to hydroxyurea, a chemotherapeutic agent [4]. This application scenario is supported by evidence of enhanced DNA damage in combination treatments, providing a research tool for overcoming chemoresistance in aggressive breast cancer subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hexyl-4-pentynoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.